Methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate
Description
Methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate is a synthetic aromatic compound featuring a benzoate ester backbone with two key substituents:
- A sulfonylmethyl group attached to the 3-position of the benzene ring, derived from 4-chlorophenylsulfonyl.
- A nitro group at the 4-position.
The methyl ester functional group enhances the compound’s stability and lipophilicity, making it suitable for applications in agrochemical or pharmaceutical intermediates. Its molecular formula is C₁₅H₁₂ClNO₆S (molecular weight: 393.78 g/mol). The 4-chlorophenylsulfonyl moiety contributes to electron-withdrawing effects, which may influence reactivity in substitution or coupling reactions .
Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO6S/c1-23-15(18)10-2-7-14(17(19)20)11(8-10)9-24(21,22)13-5-3-12(16)4-6-13/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEOJIRAXUAZCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of sulfonyl groups with biological macromolecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group can act as an electrophile, while the sulfonyl group can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with analogs sharing structural motifs such as sulfonyl/sulfanyl groups, nitro substituents, and ester variations.
Table 1: Key Structural and Functional Comparisons
Key Findings
Ester Group Variation: Replacing the methyl ester in the target compound with an ethyl ester (as in CAS 432002-40-9) increases molecular weight and lipophilicity.
Sulfonyl vs. Sulfanyl Groups :
- The sulfonyl group (SO₂) in the target compound is a strong electron-withdrawing group, favoring electrophilic substitution at the nitro-bearing ring. In contrast, sulfanyl (S-) groups (e.g., in CAS 303988-37-6 derivatives) are electron-donating, altering reactivity and possibly reducing oxidative stability .
Nitro Group Positioning: The nitro group at the 4-position (target compound) vs. 3-position (CAS 303988-37-6 derivatives) influences resonance effects.
Chlorophenyl vs. Methylphenyl Moieties :
- The 4-chlorophenyl group in the target compound increases electronegativity and steric bulk compared to 4-methylphenyl (CAS 303988-37-6). Chlorine’s inductive effect may enhance binding affinity in receptor-ligand interactions .
Research Implications
- Synthetic Utility : The methyl ester variant’s compact structure may favor solid-phase synthesis or combinatorial chemistry applications.
- Biological Activity : Nitro-aromatic sulfonates are often explored as protease inhibitors or antimicrobial agents, though the methyl ester’s specific activity remains understudied compared to its ethyl counterpart .
- Thermal Stability : Sulfonyl-containing compounds typically exhibit higher thermal stability than sulfanyl analogs, as seen in differential scanning calorimetry (DSC) studies of related derivatives .
Biological Activity
Methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H12ClNO5S
- Molecular Weight : 303.74 g/mol
- CAS Number : [insert CAS number if available]
This compound features a sulfonyl group attached to a chlorophenyl moiety, which is known to influence its biological activity.
1. Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial effects. A study demonstrated that derivatives containing the 4-chlorophenyl sulfonyl group showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
2. Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. In particular, it showed strong inhibitory activity against urease, which is crucial for managing conditions such as urinary tract infections . Additionally, it demonstrated potential as an acetylcholinesterase inhibitor, which may have implications for treating neurodegenerative diseases .
3. Anticancer Properties
Several studies have explored the anticancer potential of related compounds. For instance, derivatives of sulfonamides have been noted for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines . The mechanisms often involve the disruption of cellular signaling pathways critical for cancer cell survival.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The sulfonyl group enhances binding affinity with target enzymes, leading to effective inhibition.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to penetrate cell membranes, affecting intracellular processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds can induce oxidative stress in bacterial cells, contributing to their antibacterial effects .
Case Studies
- Antibacterial Efficacy : A recent study focused on synthesizing various sulfonamide derivatives, including those with the 4-chlorophenyl group. The findings highlighted their effectiveness against resistant bacterial strains, indicating a promising avenue for developing new antibiotics .
- Anticancer Activity : Another investigation into sulfonamide derivatives revealed their ability to inhibit the growth of breast cancer cell lines through apoptosis induction. The study utilized both in vitro and in vivo models to validate the anticancer properties .
Q & A
Q. Optimization strategies :
- Temperature control : Maintain nitration below 10°C to avoid byproducts.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for sulfonation to enhance reactivity.
- Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves nitro and sulfonyl intermediates .
Basic: Which spectroscopic techniques are critical for structural validation of this compound?
Answer:
- NMR :
- Mass Spectrometry (HRMS) : Exact mass should match the molecular formula (e.g., C₁₅H₁₁ClNO₆S, [M+H]⁺ calc. 368.0004) .
- IR : Peaks at ~1350 cm⁻¹ (asymmetric S=O) and ~1530 cm⁻¹ (NO₂) confirm functional groups .
Intermediate: How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitutions?
Answer:
The sulfonyl group is a strong electron-withdrawing group, activating the adjacent methylene for nucleophilic attack. For example:
- With amines : Forms sulfonamides at room temperature in THF .
- With alcohols : Generates sulfonate esters under mild basic conditions (e.g., K₂CO₃) .
Mechanistic insight : The sulfonyl group stabilizes the transition state via resonance, lowering the activation energy for substitutions .
Intermediate: What are the solubility challenges of this compound, and how can formulation address them?
Answer:
- Poor aqueous solubility : Due to hydrophobic aryl and sulfonyl groups.
- Formulation strategies :
Advanced: How can computational modeling predict the compound’s interaction with biological targets like cyclooxygenase-2 (COX-2)?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to COX-2’s active site. Key interactions:
- Sulfonyl oxygen hydrogen bonds with Arg120.
- Nitro group π-stacking with Tyr355 .
- MD simulations : Assess stability of the ligand-protein complex over 100 ns trajectories (AMBER force field) .
Validation : Compare predicted binding affinity (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .
Advanced: How to resolve contradictions in reported antimicrobial activity of sulfonyl-nitrobenzene derivatives?
Answer:
Discrepancies often arise from:
- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or inoculum size.
- Compound purity : HPLC-validated purity (>98%) reduces false negatives .
Mitigation : - Standardize protocols (CLSI guidelines) for MIC determination.
- Use isogenic mutant strains to isolate target-specific effects .
Advanced: What are the implications of the nitro group’s redox activity in pro-drug design?
Answer:
The nitro group can be enzymatically reduced to an amine (-NH₂) in hypoxic environments (e.g., tumor microenvironments), enabling:
- Selective activation : Release of cytotoxic metabolites (e.g., free radicals) in target tissues.
- Monitoring : Track reduction via fluorescent probes (e.g., nitroreductase-sensitive dyes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
